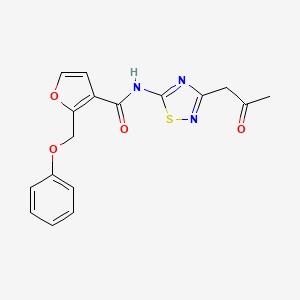

N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)-2-(phenoxymethyl)furan-3-carboxamide

Description

N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)-2-(phenoxymethyl)furan-3-carboxamide is a synthetic small molecule featuring a furan-3-carboxamide core linked to a 1,2,4-thiadiazole moiety substituted with a 2-oxopropyl group. The phenoxymethyl substituent on the furan ring distinguishes it from structurally related compounds.

Properties

IUPAC Name |

N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-2-(phenoxymethyl)furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4S/c1-11(21)9-15-18-17(25-20-15)19-16(22)13-7-8-23-14(13)10-24-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H,18,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPPBHCDITMSKPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=NSC(=N1)NC(=O)C2=C(OC=C2)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)-2-(phenoxymethyl)furan-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C14H14N4O3S

- Molecular Weight : 318.35 g/mol

The compound features a thiadiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, compounds containing the thiadiazole moiety have been reported to inhibit the growth of various bacterial strains. A study highlighted that thiadiazole derivatives showed activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 2 μg/mL .

Anticancer Properties

Thiadiazole derivatives have been investigated for their anticancer potential. In vitro studies demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

Case Studies

- Study on Anticancer Activity : A recent study evaluated various thiadiazole derivatives for their cytotoxic effects on cancer cell lines. The results indicated that the compound significantly reduced cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cells with IC50 values of 12 μM and 15 μM, respectively .

- Antimicrobial Efficacy : Another research project focused on synthesizing a series of thiadiazole derivatives, including the target compound. The findings revealed potent antibacterial activity against Mycobacterium tuberculosis, with an MIC of 0.1 μg/mL for selected derivatives .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells by activating caspases and disrupting mitochondrial membrane potential.

Data Table: Biological Activities Overview

Comparison with Similar Compounds

Key Observations

Substituent Effects: Halogenated Derivatives: Compounds with bromine (M17-B13) or chlorine (M17 dichlorophenyl) exhibit increased molecular weight and lipophilicity, which may enhance membrane permeability or target binding via hydrophobic interactions . Polar Groups: The acetamido group in M17-B21 likely improves aqueous solubility, critical for pharmacokinetics .

Core Heterocycle Modifications :

- Replacement of the furan ring with oxazole (M17-A2) alters electronic density and hydrogen-bonding capacity, which could influence AR binding interactions .

Synthetic Efficiency :

- M17-B13 achieved a moderate yield (51%), suggesting challenges in optimizing reactions for brominated derivatives .

- High purity (>96%) in M17-B21 and M17 dichlorophenyl analogs indicates robust purification protocols, such as column chromatography .

Discussion of Functional Implications

- The phenoxymethyl group in the target compound may offer a balance between lipophilicity and solubility, avoiding extreme hydrophobicity seen in halogenated analogs.

- The oxazole variant (M17-A2) represents a divergent strategy; oxazole’s higher aromaticity and reduced ring size compared to furan could modulate target engagement .

- Sulfur-containing analogs (e.g., phenylsulfanylmethyl in ) may exhibit distinct metabolic profiles due to sulfur’s susceptibility to oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.